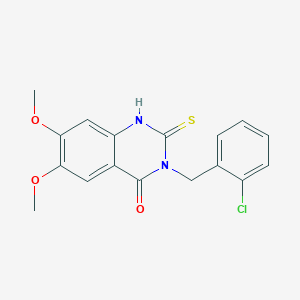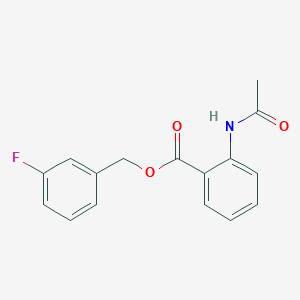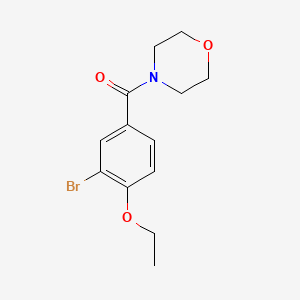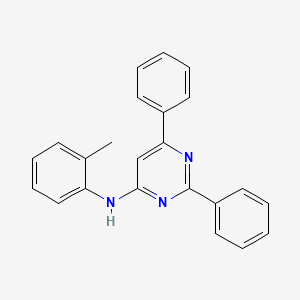
3-(2-chlorobenzyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Descripción general
Descripción
3-(2-chlorobenzyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, also known as CDMQ, is a compound with potential therapeutic applications. It belongs to the class of quinazolinone derivatives and has been studied for its various biological activities.
Mecanismo De Acción
The mechanism of action of 3-(2-chlorobenzyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
3-(2-chlorobenzyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. It also inhibits the migration and invasion of cancer cells, which are essential for metastasis. Moreover, 3-(2-chlorobenzyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has been found to reduce the production of reactive oxygen species (ROS), which are involved in various pathological conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-chlorobenzyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has several advantages for lab experiments, including its high yield of synthesis, stability, and solubility in various solvents. However, it also has some limitations, such as its low aqueous solubility, which can affect its bioavailability and pharmacokinetics. Moreover, its potential toxicity and side effects need to be further investigated.
Direcciones Futuras
There are several future directions for the research on 3-(2-chlorobenzyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. Firstly, its mechanism of action needs to be further elucidated to understand its biological activities. Secondly, its pharmacokinetics and toxicity need to be studied to evaluate its safety and efficacy in vivo. Thirdly, its potential applications in various diseases, such as cancer, inflammation, and viral infections, need to be explored. Finally, the development of novel derivatives of 3-(2-chlorobenzyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone with improved properties and activities can be a promising direction for future research.
Conclusion:
In conclusion, 3-(2-chlorobenzyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a compound with potential therapeutic applications, which has been studied for its various biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-(2-chlorobenzyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone can lead to the development of novel therapeutic agents for various diseases.
Aplicaciones Científicas De Investigación
3-(2-chlorobenzyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has been studied for its various biological activities, including antitumor, anti-inflammatory, and antiviral properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, 3-(2-chlorobenzyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has shown antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-22-14-7-11-13(8-15(14)23-2)19-17(24)20(16(11)21)9-10-5-3-4-6-12(10)18/h3-8H,9H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYAONKFLGAZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorobenzyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methylbenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4738920.png)

![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4738932.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide](/img/structure/B4738940.png)
![N-[2-(dimethylamino)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4738948.png)


![N-{2-[(isobutylamino)carbonyl]phenyl}-4-biphenylcarboxamide](/img/structure/B4738983.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4738987.png)


![4-({[(9-oxo-10(9H)-acridinyl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4739032.png)

![methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4739040.png)